molecular formula C15H24N2O4S B2562216 N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide CAS No. 899758-74-8

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide

Cat. No. B2562216
M. Wt: 328.43
InChI Key: KTXGJYSEZOABKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfamoyl-benzamides involves a linear approach, starting from chlorosulfonation of benzoic acids, followed by the sulfonamide and finally the carboxamide synthesis . Sulfonamides are synthesized in aqueous medium from chlorosulfonylbenzoic acid while carboxamides are synthesized using carbodiimide coupling decorated with different biologically relevant substituents such as n-butyl, cyclopropyl, benzylamine, morpholine, and substituted anilines .


Molecular Structure Analysis

The molecular structure of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide is characterized by a molecular formula of C15H24N2O4S.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide include chlorosulfonation of benzoic acids, followed by the formation of sulfonamide and finally the carboxamide .


Physical And Chemical Properties Analysis

The physical state of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide is solid . It appears white in color . The melting point range is 125 - 129 °C / 257 - 264.2 °F . The boiling point is 228 °C / 442.4 °F .

Scientific Research Applications

Electrochemical Applications : Similar sulfamoyl benzamide derivatives have been used in the development of ion-selective electrodes, particularly for zinc ions. For instance, Sulipride drug N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide was utilized as an electroactive material in the creation of a PVC-based Zn2+-selective electrode, demonstrating potential applications in analytical chemistry and environmental monitoring (Saleh & Gaber, 2001).

Neuroleptic Agents : Benzamide derivatives, including those with sulfamoyl groups, have been explored for their neuroleptic (antipsychotic) properties. Research into N-(l-ethyl-2-pyrrolidinylmethyl)benzamides has shown potent dopamine receptor blockade, suggesting potential applications in the treatment of disorders related to dopamine dysregulation (Florvall & Ogren, 1982).

Enzyme Inhibition : Aromatic sulfonamide inhibitors, closely related to the sulfamoyl benzamide class, have been tested against carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentration ranges. Such studies highlight the potential of sulfamoyl benzamide derivatives in developing inhibitors for various enzymes, with implications in therapeutic applications and drug development (Supuran et al., 2013).

Safety And Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed . It is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-13(2)21-11-6-9-17-22(19,20)12-10-16-15(18)14-7-4-3-5-8-14/h3-5,7-8,13,17H,6,9-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXGJYSEZOABKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide

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